molecular formula C11H12N4 B13111587 5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine

5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine

Katalognummer: B13111587
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: NLRUYYIIIFHTPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with methyl groups and a pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3,5-dimethylpyridine with formamide in the presence of a catalyst such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Trimethyl-1,3,5-triazine: Another triazine derivative with similar structural features but different substitution patterns.

    3,5-Dimethyl-1,2,4-triazine: Lacks the pyridine moiety, leading to different chemical and biological properties.

Uniqueness

5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine is unique due to the presence of both the triazine ring and the pyridine moiety, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C11H12N4

Molekulargewicht

200.24 g/mol

IUPAC-Name

5,6-dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine

InChI

InChI=1S/C11H12N4/c1-7-5-4-6-10(12-7)11-13-8(2)9(3)14-15-11/h4-6H,1-3H3

InChI-Schlüssel

NLRUYYIIIFHTPV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)C2=NC(=C(N=N2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.